2-Methyl-4,4-diphenyl-1,3-benzoxazine
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Overview
Description
2-Methyl-4,4-diphenyl-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4-diphenyl-1,3-benzoxazine typically involves the reaction of o-aminophenylcarbinols with carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids. This process leads to the formation of the benzoxazine ring through a sequence of acylation and heterocyclization reactions .
Industrial Production Methods
Industrial production methods for benzoxazines often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,4-diphenyl-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and other heterocyclic derivatives .
Scientific Research Applications
2-Methyl-4,4-diphenyl-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4,4-diphenyl-1,3-benzoxazine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-3,1-benzoxazine
- 4,4-Diphenyl-1,3-benzoxazine
- 2-Butylsulfanylmethyl-4,4-diphenyl-4H-3,1-benzoxazine
Uniqueness
2-Methyl-4,4-diphenyl-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoxazines may not be as effective .
Properties
IUPAC Name |
2-methyl-4,4-diphenyl-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-16-22-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSVYRYMDTSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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